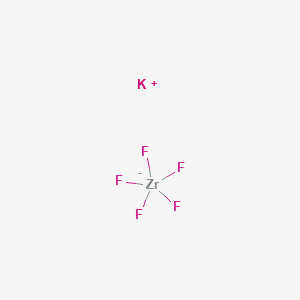
Potassium pentafluorozirconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium pentafluorozirconate is an inorganic compound with the molecular formula F5KZr. It is a salt composed of potassium cations and pentafluorozirconate anions. This compound is known for its unique crystal structure and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium pentafluorozirconate can be synthesized through the reaction of zirconium tetrafluoride with potassium fluoride in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound(1-) is produced by reacting zirconium compounds with hydrofluoric acid and potassium hydroxide. The resulting solution is then evaporated to obtain the crystalline product.
Análisis De Reacciones Químicas
Types of Reactions: Potassium pentafluorozirconate primarily undergoes substitution reactions. It can react with various reagents to form different zirconium-based compounds.
Common Reagents and Conditions:
Substitution Reactions: this compound reacts with alkali metal fluorides to form mixed zirconium fluoride complexes.
Hydrolysis: In the presence of water, it can hydrolyze to form zirconium hydroxide and hydrofluoric acid.
Major Products:
Mixed Zirconium Fluoride Complexes: Formed through substitution reactions.
Zirconium Hydroxide: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
Potassium pentafluorozirconate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zirconium-based compounds.
Materials Science: Employed in the study of crystal structures and material properties.
Catalysis: Acts as a catalyst in various chemical reactions.
Industrial Applications: Used in the production of ceramics and glass.
Mecanismo De Acción
The mechanism of action of potassium pentafluorozirconate(1-) involves its ability to form stable complexes with other metal ions. This property makes it useful in catalysis and material synthesis. The molecular targets include metal ions and other reactive species, and the pathways involved are primarily related to complexation and substitution reactions.
Comparación Con Compuestos Similares
Potassium hexafluorozirconate(1-): Similar in structure but contains an additional fluoride ion.
Sodium pentafluorozirconate(1-): Similar compound with sodium instead of potassium.
Uniqueness: Potassium pentafluorozirconate is unique due to its specific crystal structure and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications requiring precise control over material properties and reactivity.
Propiedades
Número CAS |
13782-18-8 |
|---|---|
Fórmula molecular |
F5KZr |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
potassium;pentafluorozirconium(1-) |
InChI |
InChI=1S/5FH.K.Zr/h5*1H;;/q;;;;;+1;+4/p-5 |
Clave InChI |
MTJAWOKUELYSDX-UHFFFAOYSA-I |
SMILES |
F[Zr-](F)(F)(F)F.[K+] |
SMILES isomérico |
[F-].F[Zr](F)(F)F.[K+] |
SMILES canónico |
F[Zr-](F)(F)(F)F.[K+] |
Key on ui other cas no. |
13782-18-8 |
Sinónimos |
potassium pentafluorozirconate(1-) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















